molecular formula C4H7N3OS B13096789 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one

1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B13096789
M. Wt: 145.19 g/mol
InChI Key: UCZWWTUKMZWCLB-UHFFFAOYSA-N
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Description

1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with an amino group and a thioxo group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of thiourea with β-dicarbonyl compounds in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential biological activities such as antimicrobial or anticancer properties.

    Medicine: Development of new pharmaceuticals.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one exerts its effects depends on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-thioxo-6-methylpyrimidine
  • 1,3-Dimethyl-2-thioxotetrahydropyrimidin-4(1H)-one

Uniqueness

1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

1-amino-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C4H7N3OS/c5-7-2-1-3(8)6-4(7)9/h1-2,5H2,(H,6,8,9)

InChI Key

UCZWWTUKMZWCLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)NC1=O)N

Origin of Product

United States

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